4-[(E)-1,2-diphenylethenyl]morpholine is an organic compound classified as a morpholine derivative, characterized by the presence of a morpholine ring substituted with a diphenylethenyl group. Its molecular formula is and it has a molecular weight of approximately 265.35 g/mol. The compound is known for its unique structural features that contribute to its chemical properties and potential applications in various fields, particularly in medicinal chemistry.
The compound is categorized under morpholines, which are heterocyclic compounds containing a six-membered ring with one nitrogen atom and one oxygen atom. Morpholines and their derivatives are widely studied for their biological activities and applications in pharmaceuticals. The specific compound 4-[(E)-1,2-diphenylethenyl]morpholine has been referenced in chemical databases such as Chemsrc, where its properties and structural details are documented .
The synthesis of 4-[(E)-1,2-diphenylethenyl]morpholine can be achieved through several methods, often involving the reaction of morpholine with appropriate alkenyl or aryl derivatives. A common synthetic route includes the use of palladium-catalyzed coupling reactions, which allow for the formation of carbon-nitrogen bonds efficiently.
Technical Details:
Recent literature highlights various synthetic strategies that utilize transition metal catalysis to enhance yields and selectivity for morpholine derivatives .
The molecular structure of 4-[(E)-1,2-diphenylethenyl]morpholine features:
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its high boiling point .
4-[(E)-1,2-diphenylethenyl]morpholine can participate in various chemical reactions typical of morpholines:
Technical Details:
The mechanisms often involve the formation of carbocation intermediates or radical species depending on the nature of the reacting partners. For instance, reactions involving strong electrophiles may lead to aromatic substitution at ortho or para positions on the phenyl groups.
The mechanism by which 4-[(E)-1,2-diphenylethenyl]morpholine exerts its effects—particularly in biological contexts—often involves interactions with specific receptors or enzymes. Morpholine derivatives are known to exhibit diverse pharmacological activities due to their ability to mimic natural substrates or interact with biological targets.
Research indicates that such compounds can influence neurotransmitter systems or act as enzyme inhibitors. Their efficacy is often linked to their structural features, which allow for optimal binding and interaction with target sites .
Relevant analyses include spectroscopic techniques (NMR, IR) that confirm structural integrity and purity .
4-[(E)-1,2-diphenylethenyl]morpholine has potential applications in:
Research continues to explore its utility in drug development and other scientific fields .
The morpholine ring (1-oxa-4-azacyclohexane) is a saturated six-membered heterocycle featuring oxygen and nitrogen atoms at positions 1 and 4, respectively. Its significance in medicinal chemistry stems from a confluence of favorable physicochemical properties and versatile bioactivity modulation:
Pharmacokinetic Enhancement: Morpholine significantly improves aqueous solubility of lipophilic drug scaffolds due to its polarity and ability to form hydrogen bonds. This property is critical for bioavailability optimization. For example, the morpholine ring in the anticancer agent Gefitinib enhances dissolution kinetics without compromising membrane permeability [9]. Concurrently, morpholine serves as a metabolically labile moiety, facilitating controlled systemic clearance via oxidative degradation pathways—primarily ring opening and oxidation at the α-position to nitrogen [9].
Target Binding Modulation: Morpholine’s semi-polar character and weak basicity (pKa of conjugate acid ≈ 8.36) [1] enable tailored interactions with biological targets. It frequently participates in hydrogen bonding with kinase hinge regions or allosteric pockets. In phosphoinositide 3-kinase (PI3K) inhibitors, morpholine oxygen coordinates with key residues, enhancing selectivity and potency [2] [5]. Over 100 FDA-approved drugs incorporate morpholine, including antibiotics (e.g., Levofloxacin), antivirals, antidepressants (e.g., Reboxetine), and anticancer agents [9].
Conformational Influence: The chair conformation of morpholine reduces ring strain compared to smaller heterocycles, while nitrogen inversion allows rapid equilibration between enantiomeric forms. This flexibility can be constrained by substitution, enabling stereochemical control in target engagement [5] [9].
Table 1: Representative Morpholine-Containing Drugs and Structural Roles
Drug Name | Therapeutic Category | Role of Morpholine |
---|---|---|
Gefitinib | Anticancer (EGFR TKI) | Enhances solubility; oxygen participates in hinge region binding |
Timolol | β-Blocker (Glaucoma) | Improves ocular penetration; modulates log P |
Finafloxacin | Antibacterial | Optimizes tissue distribution; contributes to gyrase inhibition |
Aprepitant | Antiemetic (NK1 antagonist) | Modulates CNS penetration; metabolic lability aids clearance |
The (E)-1,2-diphenylethenyl linker in 4-[(E)-1,2-diphenylethenyl]morpholine introduces critical steric and electronic features that profoundly influence molecular behavior:
Conformational Restriction: The (E)-configuration enforces coplanarity of phenyl rings and the ethene bridge, creating a rigid, extended π-system. This rigidity reduces entropic penalties upon binding to biological targets and minimizes rotational freedom, enhancing binding affinity through pre-organization. Computational analyses confirm ≈15 kcal/mol stabilization in the planar (E) isomer versus twisted (Z) counterparts [3] [6].
Electronic Communication: The ethenyl linker enables resonance between the morpholine nitrogen lone pair and the phenyl π-systems, subtly modulating electron density. This delocalization can enhance interactions with electron-deficient protein pockets or influence redox potentials. Spectroscopic studies of analogous compounds reveal bathochromic shifts in UV-Vis spectra, confirming extended conjugation [6].
Applications in Bivalent Ligands: The diphenylethenyl spacer is structurally analogous to linkers used in PROTACs (PROteolysis TArgeting Chimeras) and dimeric RNA binders. Optimal linker length (typically 10-15 Å) and rigidity are crucial for cooperative target engagement. For instance, in myotonic dystrophy type 1 (DM1) therapeutics, rigid proline-based linkers connecting RNA-binding modules improved affinity 3-fold compared to flexible alkyl chains [6]. Similarly, PROTAC efficacy depends on precise E3 ligase-POI (protein of interest) distance matching enabled by stiff linkers [3].
Table 2: Impact of Linker Geometry on Bioactivity in Dimeric Compounds
Linker Type | Length (Å) | Flexibility | Relative Affinity | Application |
---|---|---|---|---|
Polyproline (n=2) | 12.5 | Rigid | 3.0x | RNA binders (r(CUG)exp disruption) |
Polyethylene glycol | 18.0 | High | 1.0x (reference) | PROTACs |
Alkyldiphenyl | 14.2 | Moderate | 1.8x | Kinase inhibitors |
Diphenylethenyl | 13.8 | Low | 2.5x (predicted) | Bivalent enzyme inhibitors |
Despite advances in heterocyclic synthesis, efficient and stereocontrolled access to 4-[(E)-1,2-diphenylethenyl]morpholine remains challenging. Key unresolved issues include:
Stereoselective Alkene Installation: Conventional Wittig or Horner-Wadsworth-Emmons reactions for diarylethene synthesis often yield (E)/(Z) mixtures requiring chromatographic separation, reducing efficiency. Catalytic stereoselective methods like Pd-catalyzed alkenylation show promise but struggle with electron-rich heterocycles like morpholine. Recent Pd-catalyzed carboetherification protocols enable alkene insertion into Pd-O bonds [4], yet applicability to pre-formed morpholines with sterically demanding electrophiles is unproven.
Morpholine Ring Formation Constraints: Classical morpholine synthesis via diethanolamine dehydration [1] or amino alcohol cyclization lacks tolerance for acid- or heat-sensitive diarylethenyl groups. Modern alternatives—such as gold-catalyzed cyclization of alkynols [9] or Pd(DMSO)₂(TFA)₂-mediated oxidative cyclization [9]—offer milder conditions but exhibit limited scope for tetrasubstituted alkenes. The recent green synthesis using ethylene sulfate and tBuOK [8] achieves selective monoalkylation but has not been validated with complex alkenylamines.
Sustainable Methodologies: Electrochemical synthesis—a rising green approach—remains underutilized for such architectures. While electrochemical C(sp³)-H amination constructs pyrrolidines [7], analogous routes to tetrasubstituted morpholine-alkene hybrids are unexplored. Catalyst-controlled enantioselective hydrogenation to access chiral morpholine-ethene conjugates also represents an untapped area.
Computational Design Tools: Predictive models correlating linker geometry/stereochemistry with degradation efficiency (for PROTACs) or RNA-binding affinity are underdeveloped. Machine learning could bridge this gap by training on existing dimeric ligand datasets [6].
These synthetic challenges directly impact drug discovery timelines. Bridging these gaps requires interdisciplinary innovation in catalysis, computational modeling, and reaction engineering.
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3